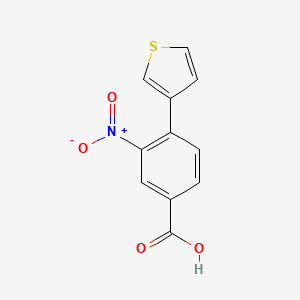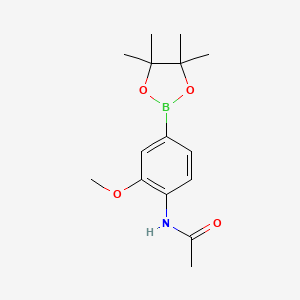
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine
Übersicht
Beschreibung
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine, or 3-ACPC, is a heterocyclic compound that is widely used in scientific research applications. It is a versatile compound that can be used in synthesis, as a reagent, and as a building block in organic synthesis. 3-ACPC has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. Furthermore, 3-ACPC has been used as a reagent in the synthesis of heterocyclic compounds and as a building block in the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
3-ACPC has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. It has also been used in the synthesis of heterocyclic compounds and as a building block in the synthesis of polymers and other materials. Additionally, 3-ACPC has been used as a reagent in the synthesis of organometallic compounds and as a catalyst in the synthesis of organic compounds.
Wirkmechanismus
3-ACPC is an electrophilic reagent that can be used to form covalent bonds with electron-rich substrates. The reaction mechanism involves the formation of a carbocation intermediate, which is then attacked by the electron-rich substrate. This reaction results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
3-ACPC has been used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. These compounds can have a variety of biochemical and physiological effects on living organisms. For example, they can act as agonists or antagonists of certain receptors, modulate enzyme activity, or affect cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
3-ACPC has several advantages for use in lab experiments. It is a versatile compound that can be used in synthesis, as a reagent, and as a building block in organic synthesis. It is also relatively inexpensive and readily available. However, it can be difficult to handle due to its high volatility and reactivity. Additionally, it can be toxic if not handled properly.
Zukünftige Richtungen
There are several potential future directions for 3-ACPC. It could be used in the synthesis of more complex compounds, such as peptides, peptidomimetics, and other bioactive compounds. Additionally, it could be used as a reagent in the synthesis of organometallic compounds and as a catalyst in the synthesis of organic compounds. Finally, it could be used in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(6-chloropyridazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-3-2-6(10-11-7)8(13)12-4-1-5-12/h2-3H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSOEZLRKRZAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705518 | |
| Record name | (Azetidin-1-yl)(6-chloropyridazin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-1-ylcarbonyl)-6-chloropyridazine | |
CAS RN |
919784-75-1 | |
| Record name | (Azetidin-1-yl)(6-chloropyridazin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide](/img/structure/B3167363.png)


![2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline](/img/structure/B3167386.png)

![2-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B3167390.png)




![4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167417.png)


![4-{[(3-methoxypropyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3167438.png)